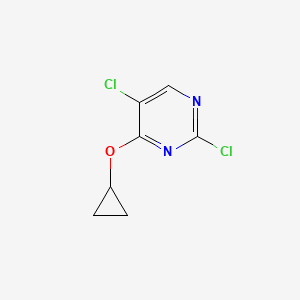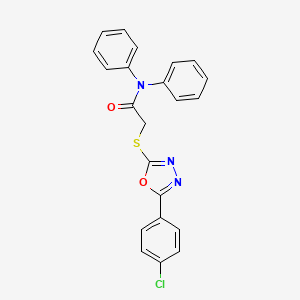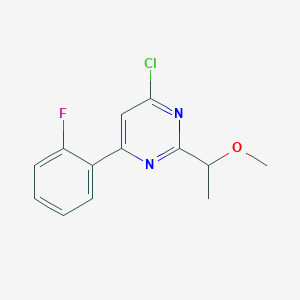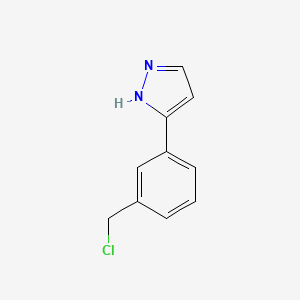
3-(3-(Chloromethyl)phenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(氯甲基)苯基)-1H-吡唑是一种有机化合物,属于吡唑类。吡唑是一种五元杂环化合物,在 1 位和 2 位含有两个氮原子。这种特定化合物在苯环上连接了一个氯甲基,而苯环又与吡唑环相连。氯甲基的存在使该化合物具有反应活性,在各种化学反应和应用中发挥作用。
准备方法
合成路线和反应条件
3-(3-(氯甲基)苯基)-1H-吡唑的合成通常涉及 3-(氯甲基)苯甲醛与水合肼的反应。反应通过形成一个腙中间体进行,然后发生环化形成吡唑环。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进环化过程。
工业生产方法
3-(3-(氯甲基)苯基)-1H-吡唑的工业生产可以通过类似的合成路线,但在更大的规模上进行。该工艺可能涉及连续流动反应器,以确保有效的混合和热传递。此外,使用催化剂和优化的反应条件可以提高最终产物的收率和纯度。
化学反应分析
反应类型
3-(3-(氯甲基)苯基)-1H-吡唑经历各种类型的化学反应,包括:
取代反应: 氯甲基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化反应: 该化合物可以发生氧化反应,形成相应的醛或羧酸。
还原反应: 吡唑环的还原会导致二氢吡唑的形成。
常用试剂和条件
亲核取代: 常用试剂包括叠氮化钠、硫氰酸钾和各种胺。反应通常在极性非质子溶剂(如二甲基亚砜 (DMSO) 或乙腈)中进行。
氧化: 在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
主要产物
取代产物: 根据亲核试剂的不同,产物可以包括叠氮化物、硫氰酸盐或取代的胺。
氧化产物: 醛或羧酸。
还原产物: 二氢吡唑。
科学研究应用
3-(3-(氯甲基)苯基)-1H-吡唑在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子(包括药物和农药)的构建块。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,特别是在开发针对特定酶或受体的药物方面。
工业: 用于生产特种化学品,并用作染料和颜料合成的中间体。
作用机制
3-(3-(氯甲基)苯基)-1H-吡唑的作用机制取决于其具体的应用。在生物系统中,它可能通过以下方式起作用:
抑制酶: 该化合物可以与酶的活性位点结合,抑制其活性并影响代谢途径。
与受体相互作用: 它可以与细胞表面上的特定受体结合,调节信号转导途径和细胞反应。
生成活性中间体: 氯甲基可以形成与生物分子相互作用的活性中间体,导致各种生物效应。
相似化合物的比较
3-(3-(氯甲基)苯基)-1H-吡唑可以与其他类似化合物进行比较,例如:
3-(氯甲基)苯基衍生物: 这些化合物共用氯甲基,但在杂环结构方面有所不同,导致反应性和应用方面的差异。
吡唑衍生物: 吡唑环上具有不同取代基的化合物,可以影响其化学和生物性质。
类似化合物
- 3-(氯甲基)苯基乙酸酯
- 2-(氯甲基)-3-苯基喹唑啉-4(3H)-酮
- 3-氯甲卡西酮
这些化合物都有独特的特点和应用,使 3-(3-(氯甲基)苯基)-1H-吡唑成为一种有价值的化合物。
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
5-[3-(chloromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7H2,(H,12,13) |
InChI 键 |
VDSILSBMYZZRJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


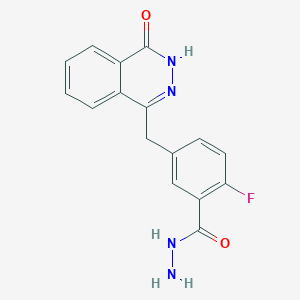
![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)
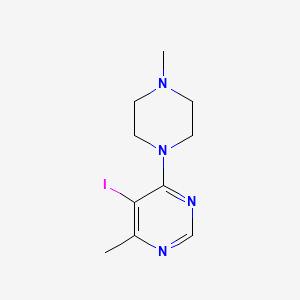
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

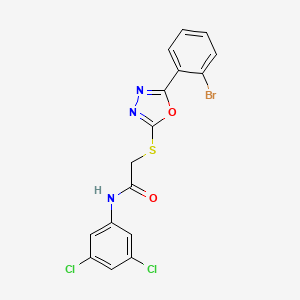

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
